4-Ethenylpiperidine

Description

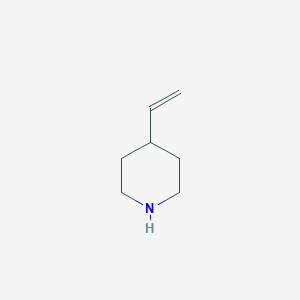

4-Ethenylpiperidine is a piperidine derivative characterized by an ethenyl (vinyl) group at the 4-position of the six-membered saturated heterocyclic ring. Piperidine scaffolds are ubiquitous in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets . The ethenyl group may confer unique reactivity, enabling participation in cycloaddition or polymerization reactions, and influencing lipophilicity and electronic properties compared to other substituents.

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

4-ethenylpiperidine |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,7-8H,1,3-6H2 |

InChI Key |

IDPBFZZIXIICIH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

4-Aryl-Substituted Piperidines

- Example : 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 4-(4-Fluorophenyl)piperidine derivatives .

- Key Differences: Electronic Effects: Aryl groups (e.g., nitrophenyl, fluorophenyl) introduce strong electron-withdrawing or donating effects, altering the piperidine ring’s basicity. Biological Activity: Aryl-substituted piperidines often target CNS receptors (e.g., opioid analogs in ). The ethenyl group may instead facilitate covalent binding or serve as a synthetic handle for further functionalization.

4-Ester/Carboxylate-Substituted Piperidines

- Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and Ethyl piperidine-4-carboxylate derivatives .

- Key Differences: Solubility and Reactivity: Ester groups enhance hydrophilicity (TPSA ~50 Ų for carboxylates ) but are prone to hydrolysis. The ethenyl group increases hydrophobicity (predicted logP ~1.5–2.0) and may undergo addition reactions. Applications: Carboxylates are common in prodrugs (e.g., fentanyl precursors in ), whereas ethenyl derivatives could serve as monomers for polymeric drug delivery systems.

4-Alkyl-Substituted Piperidines

- Example : Piperidine, 4-(phenylmethyl)- (benzyl-substituted) and 2,2,6,6-tetramethylpiperidin-4-yl acetate .

- Key Differences :

- Steric Effects : Bulky substituents (e.g., tetramethyl groups) restrict ring conformation, impacting target binding. The smaller ethenyl group minimizes steric hindrance, favoring flexible interactions.

- Metabolic Stability : Benzyl groups may undergo oxidative metabolism, while ethenyl groups could resist degradation, improving pharmacokinetics.

Data Table: Comparative Analysis

Research Findings

- Synthetic Accessibility : 4-Substituted piperidines are typically synthesized via nucleophilic substitution (e.g., alkylation of piperidine) or transition-metal-catalyzed coupling . For this compound, a plausible route involves Heck coupling or vinylation of 4-bromopiperidine.

- Biological Activity : Piperidine derivatives with aryl or amide groups (e.g., fentanyl analogs in ) show potent analgesic activity, while ethenyl-substituted analogs may lack direct receptor affinity but serve as precursors for bioactive molecules .

- Physicochemical Properties : The ethenyl group balances lipophilicity and reactivity, making it suitable for materials science applications (e.g., conductive polymers) compared to polar esters or bulky aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.